2,2-Bis(4-fluorofenil)-2-fenilacetonitrilo

Descripción general

Descripción

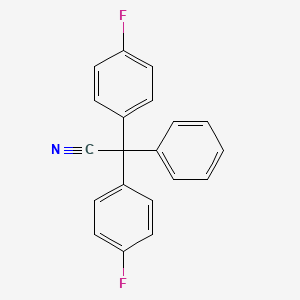

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is an organic compound characterized by the presence of two 4-fluorophenyl groups and one phenyl group attached to a central acetonitrile moiety

Aplicaciones Científicas De Investigación

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mecanismo De Acción

Target of Action

The primary target of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, also known as Senicapoc, is the Gardos channel . The Gardos channel is a calcium-activated potassium channel found in red blood cells .

Mode of Action

Senicapoc acts as a Gardos channel blocker . By blocking the Gardos channel, it inhibits the efflux of potassium and water from red blood cells . This action prevents the dehydration of red blood cells, which is a key factor in the pathophysiology of certain diseases such as sickle cell anemia .

Biochemical Pathways

The blocking of the Gardos channel by Senicapoc affects the potassium homeostasis in red blood cells . This action can prevent the polymerization of hemoglobin S, which is a crucial step in the pathogenesis of sickle cell anemia .

Pharmacokinetics

These properties significantly influence the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The result of Senicapoc’s action is the prevention of red blood cell dehydration . This effect can alleviate the symptoms of sickle cell anemia, a disease characterized by the deformation and destruction of red blood cells .

Análisis Bioquímico

Biochemical Properties

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The interaction between 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with benzaldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by the elimination of water to form the desired product.

Industrial Production Methods

Industrial production of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration, often in the presence of a catalyst such as iron (Fe) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of 2,2-Bis(4-fluorophenyl)-2-phenylacetic acid or corresponding ketones.

Reduction: Formation of 2,2-Bis(4-fluorophenyl)-2-phenylacetamide.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the compound.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Bis(4-chlorophenyl)-2-phenylacetonitrile: Similar structure but with chlorine atoms instead of fluorine.

2,2-Bis(4-bromophenyl)-2-phenylacetonitrile: Similar structure but with bromine atoms instead of fluorine.

2,2-Bis(4-methylphenyl)-2-phenylacetonitrile: Similar structure but with methyl groups instead of fluorine.

Uniqueness

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a biphenyl structure with fluorine substituents that enhance its lipophilicity and biological availability. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with similar aromatic structures to 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile exhibit notable antibacterial properties. For instance, studies have shown that fluoroaryl derivatives can significantly reduce the viability of Staphylococcus aureus and Salmonella typhimurium, suggesting that this compound may possess similar effects .

Minimum Inhibitory Concentrations (MIC):

A study evaluating various fluoroaryl compounds reported the following MIC values against S. aureus:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

| MA-1114 | 128 | 128 |

This table illustrates the varying effectiveness of related compounds, which may provide insights into the potential efficacy of 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile .

Anticancer Activity

The presence of fluorine atoms in aromatic compounds has been linked to enhanced biological activity, including anticancer effects. Fluorinated compounds often demonstrate reduced mutagenicity and increased stability against enzymatic degradation, which could be beneficial in cancer therapy .

Enzyme Interaction

The biological activity of 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile is likely mediated through interactions with specific enzymes or receptors. The halogen atoms can form halogen bonds with biological macromolecules, influencing their function and modulating cellular pathways.

Cellular Effects

In laboratory settings, compounds similar to 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile have been shown to affect cell signaling pathways and gene expression. For example, they may alter metabolic pathways by interacting with enzymes involved in these processes.

Case Studies

- Antibacterial Activity : A study demonstrated that fluoroaryl derivatives exhibited significant antibacterial activity against S. aureus, leading to reduced cell viability and biofilm formation. These effects were attributed to the structural characteristics of the compounds, including the presence of fluorine .

- Anticancer Potential : Another investigation highlighted the potential of fluorinated compounds in reducing mutagenicity and enhancing anticancer activity through their interactions with cellular targets. The study suggested that fluorinated aromatic systems could be developed as therapeutic agents in cancer treatment .

Propiedades

IUPAC Name |

2,2-bis(4-fluorophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIGTIPIURUMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647346 | |

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289656-82-2 | |

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.